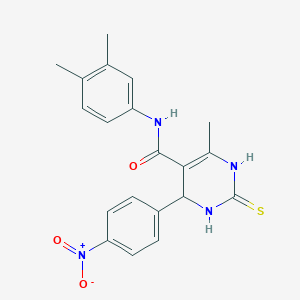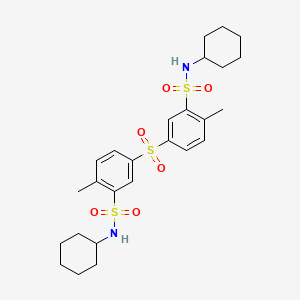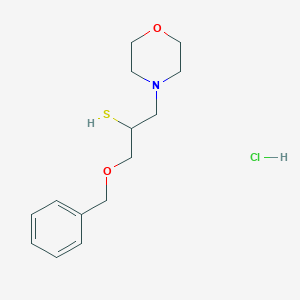![molecular formula C15H20BrNO5 B4965050 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and has been found to have various biological effects. In
作用機序
The mechanism of action of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate involves its interaction with the dopamine transporter. This compound has been found to inhibit the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can have various effects on the brain, including improving mood and cognitive function.
Biochemical and Physiological Effects:
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and cognitive function. This compound has also been found to have an effect on the levels of other neurotransmitters, including norepinephrine and serotonin.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate in lab experiments is its specificity for the dopamine transporter. This compound has been found to selectively inhibit the reuptake of dopamine, which makes it a useful tool for studying the role of dopamine in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate. One area of research is the potential use of this compound in the treatment of neurological disorders, including Parkinson's disease and ADHD. Another area of research is the development of new compounds that can selectively target the dopamine transporter with improved efficacy and specificity. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the role of dopamine in various biological processes.
Conclusion:
In conclusion, 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biological effects, including an increase in dopamine levels in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that must be considered. Future research on this compound may provide new insights into the role of dopamine in various biological processes and lead to the development of new therapies for neurological disorders.
合成法
The synthesis of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate involves a multi-step process that includes the reaction of 2-bromophenol with propylene oxide to form 3-(2-bromophenoxy)propanol. This is followed by the reaction of the propanol with pyrrolidine in the presence of a catalyst to form 1-[3-(2-bromophenoxy)propyl]pyrrolidine. Finally, the pyrrolidine is reacted with oxalic acid to form the oxalate salt of the compound.
科学的研究の応用
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This compound has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15;3-1(4)2(5)6/h1-2,6-7H,3-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJIVVTMRTEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Bromophenoxy)propyl]pyrrolidine oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)


![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)

![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)